An In-Depth Technical Guide to the Structure Elucidation of 3-Cyclobutyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine
An In-Depth Technical Guide to the Structure Elucidation of 3-Cyclobutyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The specific spatial arrangement and substitution patterns on the pyrazole ring are critical determinants of a compound's pharmacological profile. Consequently, unambiguous structure elucidation of novel pyrazole derivatives is a paramount step in the drug discovery and development pipeline. This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical strategies for the definitive structure determination of a novel pyrazole derivative, 3-Cyclobutyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine .
This document is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical and scientifically-grounded workflow. We will explore the causality behind experimental choices and demonstrate how a combination of spectroscopic and crystallographic techniques provides a self-validating system for structural confirmation.
Proposed Synthesis Route: A Logical Starting Point
A plausible and efficient synthesis of 3-Cyclobutyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine can be envisioned through a multi-step process, beginning with a Claisen condensation, followed by cyclization with hydrazine, and a subsequent reaction to introduce the amine group. Understanding the synthetic pathway is crucial as it provides context for the expected structure and potential byproducts.
Caption: Proposed synthetic workflow for 3-Cyclobutyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine.
Experimental Protocol: Synthesis
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Step 1: Synthesis of the β-ketoester Intermediate. To a solution of sodium ethoxide in ethanol, equimolar amounts of cyclobutyl methyl ketone and diethyl oxalate are added dropwise at 0°C. The reaction mixture is then stirred at room temperature for 12 hours. After neutralization with a weak acid, the solvent is removed under reduced pressure, and the resulting β-ketoester is purified by column chromatography.
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Step 2: Pyrazole Ring Formation. The purified β-ketoester and a slight excess of 4-fluorophenylhydrazine are refluxed in glacial acetic acid for 6 hours.[4] Upon cooling, the reaction mixture is poured into ice-cold water, and the precipitated solid is collected by filtration. The crude pyrazolone derivative is washed with cold ethanol and dried.
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Step 3: Amination. The pyrazolone intermediate is treated with phosphorus oxychloride (POCl₃) to form a 5-chloro-pyrazole intermediate. This intermediate is then subjected to amination using ammonia to yield the final product, 3-Cyclobutyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine. The final compound is purified by recrystallization.
Spectroscopic and Spectrometric Analysis: A Multi-faceted Approach
A combination of spectroscopic and spectrometric techniques is essential for the comprehensive elucidation of the molecular structure. Each technique provides a unique piece of the puzzle, and together they offer a high degree of confidence in the final structural assignment.
Caption: Logical workflow for the structure elucidation of the target compound.
Mass Spectrometry (MS)
Causality: The initial and most fundamental question in structure elucidation is the molecular weight and formula of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which allows for the determination of the elemental composition.
Experimental Protocol: A small amount of the purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and analyzed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
Expected Data and Interpretation: For 3-Cyclobutyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine (C₁₃H₁₄FN₃), the expected monoisotopic mass is 231.1172. The HRMS analysis should yield a prominent [M+H]⁺ ion at m/z 232.1250. The observed mass should be within a few parts per million (ppm) of the calculated mass, confirming the molecular formula. The fragmentation pattern can also provide valuable structural information.
| Ion | Calculated m/z | Observed m/z (Hypothetical) |
| [M+H]⁺ | 232.1250 | 232.1248 |
| [M+Na]⁺ | 254.1069 | 254.1065 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: A small amount of the solid sample is analyzed using an FTIR spectrometer with an attenuated total reflectance (ATR) accessory.
Expected Data and Interpretation: The FTIR spectrum will provide evidence for the key functional groups in the target molecule.
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| 3400-3200 | N-H stretch (amine) | Broad to medium peaks |
| 3100-3000 | Aromatic C-H stretch | Weak to medium peaks |
| 2950-2850 | Aliphatic C-H stretch (cyclobutyl) | Medium to strong peaks |
| ~1620 | C=N stretch (pyrazole ring) | Medium peak |
| ~1590 | C=C stretch (aromatic) | Medium peak |
| ~1220 | C-F stretch | Strong peak |
The presence of characteristic peaks for the amine, aromatic ring, aliphatic group, and the C-F bond provides strong evidence for the proposed structure.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of a molecule in solution. ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR reveals the carbon framework. 2D NMR techniques establish the connectivity between atoms.[7][8][9]
Experimental Protocol: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed using a high-field NMR spectrometer (e.g., 500 MHz).[9] 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) spectra are acquired.
¹H NMR Spectroscopy: Expected Data and Interpretation
The ¹H NMR spectrum will show distinct signals for each type of proton in the molecule.
| Chemical Shift (δ, ppm) (Hypothetical) | Multiplicity | Integration | Assignment |
| 7.20-7.40 | m | 4H | Aromatic protons (4-fluorophenyl) |
| 5.50 | s | 2H | -NH₂ |
| 3.50 | quintet | 1H | CH (cyclobutyl) |
| 2.20-2.40 | m | 2H | CH₂ (cyclobutyl) |
| 1.80-2.00 | m | 4H | CH₂ (cyclobutyl) |
| ~8.0 (broad) | s | 1H | N-H (pyrazole) |
¹³C NMR Spectroscopy: Expected Data and Interpretation
The ¹³C NMR spectrum provides information about the carbon skeleton.
| Chemical Shift (δ, ppm) (Hypothetical) | Assignment |
| ~160 (d, ¹JCF ≈ 245 Hz) | C-F (aromatic) |
| ~150 | C5 (pyrazole, attached to NH₂) |
| ~145 | C3 (pyrazole, attached to cyclobutyl) |
| ~130 (d, ³JCF ≈ 8 Hz) | C-H (aromatic, ortho to F) |
| ~128 | C (aromatic, ipso to pyrazole) |
| ~115 (d, ²JCF ≈ 21 Hz) | C-H (aromatic, meta to F) |
| ~110 | C4 (pyrazole) |
| ~35 | CH (cyclobutyl) |
| ~28 | CH₂ (cyclobutyl) |
| ~18 | CH₂ (cyclobutyl) |
2D NMR Spectroscopy: Correlating the Pieces
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COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). It would be crucial to confirm the proton connectivities within the cyclobutyl and 4-fluorophenyl rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment that shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[8][9] This is instrumental in connecting the different fragments of the molecule. For instance, correlations from the cyclobutyl protons to the C3 and C4 carbons of the pyrazole ring, and from the aromatic protons to the C4 and C5 carbons of the pyrazole ring would definitively establish the substitution pattern.
Caption: Workflow illustrating the use of 2D NMR to establish molecular connectivity.
Crystallographic Analysis: The Definitive Confirmation
Causality: While spectroscopic methods provide powerful evidence for the structure of a molecule in solution, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure in the solid state.[10][11][12]
Experimental Protocol:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol/water, toluene).
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[12]
-
Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.[12][13]
Expected Data and Interpretation: The output of a successful X-ray crystallographic analysis is a 3D model of the molecule, confirming the connectivity of all atoms and the overall stereochemistry. It will definitively show the positions of the cyclobutyl and 4-fluorophenyl groups on the pyrazole ring, as well as the location of the amine group. Key parameters to analyze include:
-
Bond Lengths and Angles: These should be within the expected ranges for similar pyrazole structures.
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Dihedral Angles: The angles between the planes of the pyrazole and the 4-fluorophenyl rings will be determined.[4]
-
Crystal Packing: Analysis of intermolecular interactions, such as hydrogen bonding involving the amine group, can provide insights into the solid-state properties of the compound.
Summary and Conclusion
The structure elucidation of a novel compound like 3-Cyclobutyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine requires a systematic and multi-pronged analytical approach. The combination of mass spectrometry to confirm the molecular formula, FTIR to identify key functional groups, and a suite of 1D and 2D NMR experiments to piece together the molecular framework provides a robust and self-validating dataset. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, providing definitive and unambiguous proof of the three-dimensional structure. This comprehensive strategy ensures the scientific integrity of the data and provides the solid foundation necessary for further research and development of this promising class of molecules.
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